molecular formula C15H19FN2O2 B5912871 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone

1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone

Cat. No. B5912871
M. Wt: 278.32 g/mol
InChI Key: BPIQAWLNZGJBSJ-UHFFFAOYSA-N
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Description

1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone, also known as FPPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action is not fully understood. However, it is believed to interact with various molecular targets in the body, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been found to regulate neurotransmitters and improve cognitive function. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, its high purity and stability make it easy to handle and store. However, one of the main limitations of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone research. One potential area of research is in the development of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action and its potential applications in other diseases. Finally, the development of new synthesis methods for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone could improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is a promising compound with potential applications in the fields of medicine and pharmacology. Its low toxicity profile, high purity, and stability make it a safe and easy-to-handle compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(4-propionyl-1-piperazinyl)aniline with ethanone in the presence of a catalyst. This method has been optimized to produce high yields of pure 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone.

Scientific Research Applications

1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to improve cognitive function and reduce oxidative stress. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been found to have antidepressant effects by regulating neurotransmitters in the brain.

properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQAWLNZGJBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one

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